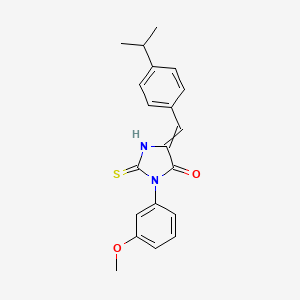
5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thioxoimidazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with isopropylbenzylidene and methoxyphenyl groups.
Méthodes De Préparation
The synthesis of 5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isopropylbenzaldehyde with 3-methoxyphenylthiourea under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents on the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding thiourea and aldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Research has indicated that this compound may possess antimicrobial, antifungal, and anticancer properties, leading to its investigation as a potential therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the disruption of cellular processes, inhibition of protein synthesis, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
5-(4-Isopropylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one can be compared with other thioxoimidazolidinone derivatives, such as:
5-(4-Methylbenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of an isopropyl group.
5-(4-Chlorobenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one: Contains a chlorine substituent on the benzylidene ring.
5-(4-Methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one: Features a methoxy group on the benzylidene ring.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H20N2O2S |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S/c1-13(2)15-9-7-14(8-10-15)11-18-19(23)22(20(25)21-18)16-5-4-6-17(12-16)24-3/h4-13H,1-3H3,(H,21,25) |
Clé InChI |
YPPAQBTVRSDRAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


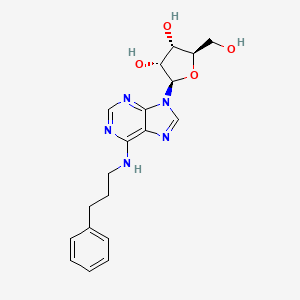
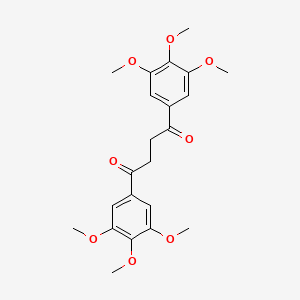
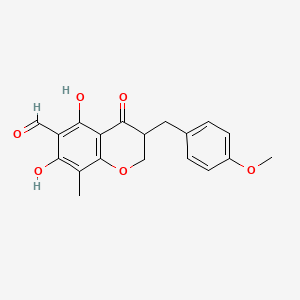
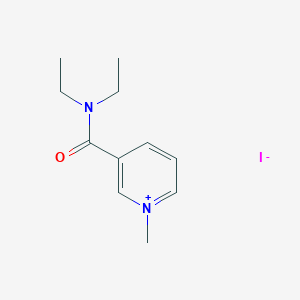
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
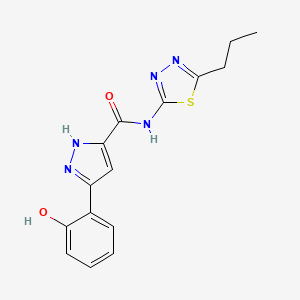
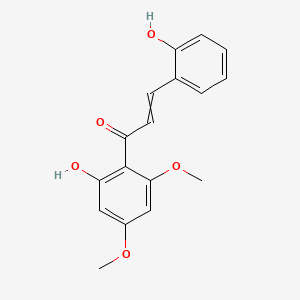
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)


![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
